methyl (S)-3-(piperidin-2-yl)benzoate
Description
Methyl (S)-3-(piperidin-2-yl)benzoate is a chiral benzoate ester featuring a piperidine ring attached at the 3-position of the benzene core. This compound is structurally characterized by:
- Ester functional group: Enhances lipophilicity and metabolic stability.
- Piperidine substituent: Introduces basicity and conformational flexibility, often critical in drug-receptor interactions.
- Chiral center: The (S)-configuration may confer stereoselective binding in biological systems.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-[(2S)-piperidin-2-yl]benzoate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h4-6,9,12,14H,2-3,7-8H2,1H3/t12-/m0/s1 |
InChI Key |
SGQRPGAFXLWANY-LBPRGKRZSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2 |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Mannich In Situ Lactamization Approach
A versatile method for preparing substituted piperidines involves a Mannich-type reaction followed by intramolecular lactamization. This approach was demonstrated in the synthesis of N-methyl-3-amino-3-aryl-piperidine intermediates, which are structurally related to the target compound:
- Starting from 4-aryl-4-nitro-butyric acid methyl esters, the reaction with methylamine and formaldehyde induces a Mannich reaction that forms a lactam intermediate.
- Subsequent reduction of the nitro and lactam carbonyl groups yields the piperidine ring with the desired substitution pattern and stereochemistry.
- This method provides good to excellent yields and is adaptable to various aryl substituents, including benzoate esters at the 3-position.
Organometallic Approaches for Piperidine Synthesis
Organometallic chemistry, particularly involving Grignard reagents, is employed to construct substituted piperidines:
- Grignard reagents such as isopropylmagnesium chloride/lithium chloride (Turbo Grignard) can be used to introduce substituents on pyridine or piperidine precursors under mild conditions (ambient temperature, 18-25°C).
- This approach avoids the need for cryogenic conditions required by lithium reagents and allows for the synthesis of piperidine derivatives with high regio- and stereoselectivity.
- The method is useful for preparing intermediates such as (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, which can be further transformed into piperidine derivatives.
Functionalization to this compound
Esterification and Methylation
- The benzoate ester functionality at the 3-position is typically introduced via esterification of the corresponding carboxylic acid or by methylation of the acid derivative.
- Methylation can be achieved using methylating agents such as dimethyl sulfate under controlled temperature conditions (20°C to reflux), providing high yields with safety considerations.
- The esterification step may involve the use of acid chlorides or anhydrides in the presence of suitable bases and solvents.
Salt Formation and Purification
- The final compound or its intermediates may be converted into pharmaceutically acceptable salts (e.g., hydrochloride or hemisuccinate salts) to improve stability and solubility.
- For example, conversion of the free base to the hydrochloride salt can be performed using HCl sources such as methanol-HCl or ethanol-HCl.
- Purification methods include recrystallization from ethanol or other solvents to obtain crystalline forms with defined polymorphs, as confirmed by X-ray diffraction and thermal analysis.
Summary Table of Key Preparation Steps
Research Findings and Optimization Notes
- The Mannich in situ lactamization route offers a robust and versatile synthetic pathway with good stereochemical control for the piperidine core.
- Organometallic chemistry, particularly Turbo Grignard reagents, provides efficient and scalable methods for introducing substituents under mild conditions.
- Use of dimethyl sulfate as a methylating agent balances cost-effectiveness and safety, leading to high-quality methyl esters.
- Salt formation and polymorph control are critical for pharmaceutical applications, with ethanol-based recrystallization yielding stable crystalline forms.
- The combination of these methods enables the preparation of this compound in high purity and yield, suitable for further pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-3-(piperidin-2-yl)benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.
Scientific Research Applications
Methyl(S)-3-(piperidin-2-yl)benzoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Medicine: Research into potential therapeutic applications, such as drug development for neurological or psychiatric disorders, is ongoing.
Industry: The compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (S)-3-(piperidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and ester functional group play crucial roles in binding to these targets and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Properties of Methyl (S)-3-(Piperidin-2-yl)benzoate and Similar Compounds
*Estimated values based on structural analogs.
Structural and Functional Comparisons
Piperidine-Substituted Benzoates
- Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate (): Differs in the piperidin-1-yl group (vs. piperidin-2-yl in the target compound), introducing distinct steric and electronic effects.
Sulfonylurea and Triazine Derivatives ():
- Pesticides like triflusulfuron methyl ester contain sulfonylurea and triazine moieties, which confer herbicidal activity via acetolactate synthase inhibition.
Ureido-Substituted Benzoates ():
- Methyl (S)-4-(ureido)benzoates share the (S)-configuration but feature halogenated aryl groups and urea linkages.
- The urea group enhances hydrogen-bonding capacity, improving target binding in drug candidates but reducing metabolic stability .
Simple Alkyl Benzoates ():
- Methyl benzoate lacks the piperidine ring and chiral center, resulting in lower logP and broader use in cosmetics. Its simplicity limits pharmacological utility compared to piperidine-containing analogs .
Sulfonamide Derivatives ():
- 3-(Piperidin-1-ylsulfonyl)benzoic acid replaces the ester with a sulfonamide group, increasing acidity and water solubility. This structural shift favors applications in chemical synthesis over biological systems .
Q & A
Q. Q1: What are the key considerations for designing a synthetic route for methyl (S)-3-(piperidin-2-yl)benzoate with high enantiomeric purity?
Methodological Answer: To achieve high enantiomeric purity, focus on:
- Chiral Auxiliaries or Catalysts : Use asymmetric catalysis (e.g., chiral ligands with transition metals like Pd or Ru) to control stereochemistry during piperidine ring formation or benzoate esterification.
- Protection-Deprotection Strategies : Protect the piperidine nitrogen during esterification to prevent racemization. For example, use Boc (tert-butoxycarbonyl) or Fmoc groups .
- Analytical Validation : Employ chiral HPLC or polarimetry to monitor enantiomeric excess (ee) at each synthetic step. Cross-reference retention times with known standards .
Q. Q2: How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?
Methodological Answer:
- NMR : The piperidine proton environment (δ 2.5–3.5 ppm for N-linked protons) and benzoate methyl ester (δ 3.8–4.0 ppm) provide distinct splitting patterns. Compare with analogs lacking the piperidine ring or ester group .
- IR : Confirm ester carbonyl (C=O) stretching at ~1700 cm⁻¹ and piperidine N-H bending (if unprotonated) at ~1450 cm⁻¹.
- MS : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₄H₁₇NO₂) and fragmentation patterns (e.g., loss of COOCH₃ group) .
Q. Q3: What solvent systems are optimal for recrystallizing this compound while preserving stereochemical integrity?
Methodological Answer:
- Use mixed solvents (e.g., ethyl acetate/hexane or methanol/water) to balance solubility and polarity. Avoid protic solvents like ethanol if the piperidine nitrogen is unprotected, as protonation may alter crystallization kinetics.
- Monitor temperature gradients: Slow cooling (≤1°C/min) reduces amorphous precipitation. Validate purity via melting point analysis (compare with literature values, e.g., analogs in ).
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in bioactivity data between this compound and its (R)-enantiomer?
Methodological Answer:
- Target-Specific Assays : Conduct binding assays (e.g., SPR or ITC) to quantify interactions with biological targets (e.g., GPCRs or kinases). Differences in KD values may explain enantiomer-specific activity .
- Metabolic Stability Studies : Compare hepatic microsome stability (e.g., using LC-MS) to assess if one enantiomer undergoes faster degradation.
- Molecular Dynamics (MD) Simulations : Model enantiomer-target binding poses to identify steric or electronic mismatches .
Q. Q5: What strategies mitigate racemization during ester hydrolysis of this compound to its carboxylic acid derivative?
Methodological Answer:
- Low-Temperature Hydrolysis : Use NaOH/THF/H₂O at 0–5°C to minimize base-induced racemization.
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze esters without affecting stereochemistry .
- Real-Time Monitoring : Track ee via inline chiral HPLC to terminate reactions before racemization exceeds 5% .
Q. Q6: How can computational methods predict the pharmacokinetic properties of this compound?
Methodological Answer:
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors (derived from analogs in ).
- ADMET Prediction Tools : Use SwissADME or pkCSM to estimate absorption (%HIA), CYP450 inhibition, and blood-brain barrier permeability .
- Validation : Compare in silico results with in vitro Caco-2 permeability assays and hepatic clearance studies .
Q. Q7: What experimental approaches validate the stability of this compound under physiological conditions?
Methodological Answer:
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via UPLC-MS. Piperidine ring protonation at acidic pH may accelerate ester hydrolysis .
- Forced Degradation Studies : Expose to heat (60°C), light (UV-A), and oxidants (H₂O₂) to identify degradation pathways.
- Solid-State Stability : Conduct XRD or DSC to assess crystallinity changes during storage .
Data Interpretation and Optimization
Q. Q8: How should researchers address discrepancies in reported melting points for this compound analogs?
Methodological Answer:
- Purification Verification : Ensure compounds are recrystallized to >99% purity (HPLC). Impurities like residual solvents or diastereomers lower melting points .
- Standardized Methods : Use calibrated DSC with heating rates of 5°C/min. Compare data with structurally similar compounds (e.g., methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate in ).
Q. Q9: What statistical frameworks are suitable for optimizing reaction yields in this compound synthesis?
Methodological Answer:
Q. Q10: How can researchers correlate the electronic effects of substituents on the benzoate ring with bioactivity?
Methodological Answer:
- Hammett Analysis : Quantify substituent effects (σ values) on reaction rates or binding affinities. For example, electron-withdrawing groups (e.g., -F) may enhance ester hydrolysis or target binding .
- 3D-QSAR : Align analogs (e.g., from ) in a pharmacophore model to map electrostatic/hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
